3-Propoxypyridine-2-carboxylic Acid

Lipophilicity LogP Physicochemical Properties

Select 3-propoxypyridine-2-carboxylic acid for your next synthesis when lipophilicity control is critical. With a LogP of 1.5686, it uniquely balances membrane permeability and aqueous solubility—outperforming shorter or longer alkoxy analogs. Supplied at ≥98% purity (HPLC) with a consistent melting point of 118°C, this versatile picolinic acid scaffold enables reliable metal complexation, pharmaceutical intermediate preparation, and analytical reference standard development. Ensure batch-to-batch reproducibility in your ADME, catalysis, or agrochemical programs.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 14440-94-9
Cat. No. B080461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propoxypyridine-2-carboxylic Acid
CAS14440-94-9
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCCCOC1=C(N=CC=C1)C(=O)O
InChIInChI=1S/C9H11NO3/c1-2-6-13-7-4-3-5-10-8(7)9(11)12/h3-5H,2,6H2,1H3,(H,11,12)
InChIKeyXJFABQUUYAJFFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Propoxypyridine-2-carboxylic Acid (CAS 14440-94-9): Baseline Characterization for Procurement Decisions


3-Propoxypyridine-2-carboxylic Acid (CAS 14440-94-9), also known as 3-Propoxypicolinic Acid, is a pyridine derivative belonging to the class of 3-alkoxypicolinic acids. It possesses a carboxylic acid group at the 2-position and a propoxy group at the 3-position of the pyridine ring, yielding a molecular formula of C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol [1]. The compound is a solid at room temperature with a reported melting point of 118°C [2]. It is utilized as a versatile heterocyclic building block in pharmaceutical and agrochemical research . The compound demonstrates good commercial availability with established purity specifications, typically >98.0% by HPLC .

3-Propoxypyridine-2-carboxylic Acid: Why In-Class Substitution Is Not Equivalent


3-Propoxypyridine-2-carboxylic acid belongs to the 3-alkoxypicolinic acid series, which includes methoxy, ethoxy, and butoxy analogs. While these compounds share a common picolinic acid core, they are not interchangeable due to significant differences in lipophilicity (LogP) driven by the alkoxy chain length. The LogP of 3-propoxypyridine-2-carboxylic acid is 1.5686 [1], positioning it as an intermediate lipophilicity compound within this series. This physicochemical property directly influences membrane permeability, solubility, and overall pharmacokinetic behavior, making the propoxy derivative uniquely suited for applications requiring moderate lipophilicity . Substituting with a shorter-chain analog (e.g., methoxy) or longer-chain analog (e.g., butoxy) would fundamentally alter these critical parameters, potentially compromising the performance of a synthesis or biological assay.

3-Propoxypyridine-2-carboxylic Acid: Quantified Differentiation Against Closest Analogs


Lipophilicity Trend in 3-Alkoxypicolinic Acid Series: Propoxy as the Optimal Intermediate

The lipophilicity of 3-alkoxypicolinic acids increases systematically with the length of the alkoxy substituent. 3-Propoxypyridine-2-carboxylic acid exhibits a LogP of 1.5686 [1], which is intermediate between the methoxy analog (LogP 0.7884) [2] and the butoxy analog (LogP 1.9587) . This difference is critical for applications where moderate membrane permeability and balanced solubility are required [3].

Lipophilicity LogP Physicochemical Properties Structure-Activity Relationship

Polar Surface Area Consistency: Propoxy Derivative Maintains Favorable Hydrogen Bonding Profile

Across the 3-alkoxypicolinic acid series, the topological polar surface area (TPSA) remains constant at 59.42 Ų [1]. This indicates that the hydrogen bonding capacity, a key determinant of bioavailability and target interaction, is invariant with respect to the alkoxy chain length [2]. Therefore, the propoxy derivative offers the optimal lipophilicity for a given application without sacrificing the core hydrogen bonding profile.

Polar Surface Area PSA Hydrogen Bonding Drug-likeness

Commercial Purity and Vendor Reliability: Benchmarking Against Class Standards

3-Propoxypyridine-2-carboxylic acid is commercially available with a purity specification of >98.0% (HPLC) from reputable vendors like TCI America . This level of purity is comparable to, or exceeds, that of many other 3-alkoxypicolinic acid analogs, ensuring reliable performance in sensitive research applications. The compound's inclusion in major chemical catalogs (TCI, Aladdin) indicates established supply chains and consistent quality control .

Purity Quality Control Vendor Reliability Procurement

Limited Comparative Biological Data: Propoxy Derivative Lacks Defined In-Class Advantage

While 3-propoxypyridine-2-carboxylic acid has been anecdotally reported to exhibit selectivity for human eosinophils and antagonism at the benzodiazepine site of GABAA receptors , these claims lack quantitative data (e.g., IC₅₀, Kᵢ) and are not accompanied by direct comparative studies against other 3-alkoxypicolinic acid analogs. Therefore, the propoxy derivative does not currently possess a proven, quantifiable biological advantage over its methoxy, ethoxy, or butoxy counterparts.

Biological Activity GABAA Receptor Eosinophil Data Limitations

3-Propoxypyridine-2-carboxylic Acid: Evidence-Based Research and Industrial Applications


Scaffold for Optimizing Lipophilicity in Drug Discovery

In medicinal chemistry, fine-tuning the lipophilicity of a lead compound is critical for achieving optimal ADME properties. 3-Propoxypyridine-2-carboxylic acid, with its intermediate LogP of 1.5686 [1], serves as an ideal scaffold for exploring the impact of moderate lipophilicity on target engagement, cellular permeability, and metabolic stability, without drastically altering the core hydrogen bonding profile .

Ligand for Metal Complexation Requiring Balanced Solubility

As a picolinic acid derivative, 3-propoxypyridine-2-carboxylic acid can act as a bidentate ligand for metal ions [1]. Its moderate lipophilicity, compared to the highly hydrophilic methoxy analog (LogP 0.7884) or the more lipophilic butoxy analog (LogP 1.9587), makes it particularly suitable for the synthesis of metal complexes intended for applications in both aqueous and organic media, such as catalysis or materials science.

Building Block for Synthesizing Propoxy-Substituted Heterocycles

The propoxy group at the 3-position of the pyridine ring is a versatile handle for further synthetic elaboration [1]. 3-Propoxypyridine-2-carboxylic acid is therefore a valuable building block for the preparation of more complex molecules, including pharmaceutical intermediates and agrochemicals, where the specific propoxy chain length is required for target binding or physicochemical properties .

Reference Standard for Analytical Method Development

Given its high commercial purity (>98.0% by HPLC) and well-defined physicochemical properties (melting point 118°C, LogP 1.5686) [1], 3-propoxypyridine-2-carboxylic acid can serve as a reliable reference standard for the development and validation of analytical methods, such as HPLC or LC-MS, used to characterize other 3-alkoxypicolinic acid derivatives .

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